- Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

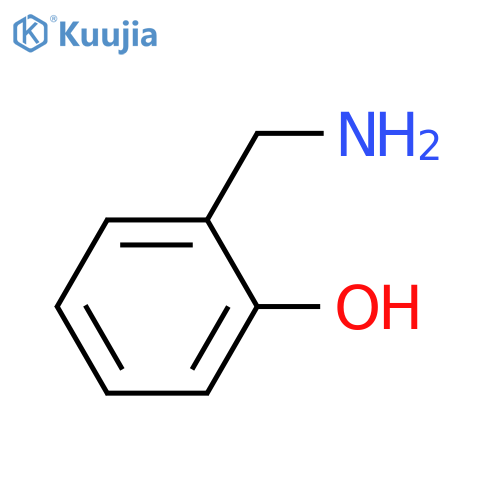

Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(Aminomethyl)phenol

- 2-Hydroxybenzylamine

- 4-Nitrophenyl trifluoroacetate

- (Aminomethyl)phenol

- o-hydroxybenzylamine

- 2-aminomethylphenol

- 696R5N4NRM

- o-aminomethylphenol

- o-hydroxy-benzylamine

- 2-Aminomethyl-phenol

- PubChem7383

- Phenol,(aminomethyl)-

- 2-(aminomethyl)-phenol

- Phenol, (aminomethyl)-

- 2-HOBA

- KPRZOPQOBJRYSW-UHFFFAOYSA-N

- 2-(aminomethyl)phenol, AldrichCPR

- CS-D

- 2-(Aminomethyl)phenol (ACI)

- o-Cresol, α-amino- (6CI, 7CI, 8CI)

- 2-Hydroxybenzenemethanamine

- NSC 127870

- Salicylamine

- CHEMBL155572

- EN300-64465

- AM83184

- SCHEMBL110156

- A844480

- CHEMBL3114402

- 2-Hydroxybenzyl amine

- MB01565

- FT-0652646

- NoName_3497

- J-506197

- UNII-696R5N4NRM

- AC-30803

- 2-HYDROXYLBENZYLAMINE

- NS00042240

- PS-3546

- 932-30-9

- DTXSID70902921

- AKOS000126449

- DB14855

- NSC-127870

- EINECS 256-534-1

- BDBM50446752

- HY-34350

- NSC127870

- MFCD00870498

- 50312-64-6

- 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine

- CS-D1655

- EINECS 213-249-7

- SY018673

- STR07386

- DB-079497

- phenol, 2-aminomethyl-

- DB-257882

-

- MDL: MFCD00870498

- Inchi: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2

- Chave InChI: KPRZOPQOBJRYSW-UHFFFAOYSA-N

- SMILES: OC1C(CN)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 123.06800

- Massa monoisotópica: 123.068

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 85

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

- XLogP3: 0.5

- Superfície polar topológica: 46.2

Propriedades Experimentais

- Cor/Forma: Cryst.

- Densidade: 1.141

- Ponto de Fusão: 127-131 ºC

- Ponto de ebulição: 245℃ at 760 mmHg

- Ponto de Flash: 102℃

- Índice de Refracção: 1.593

- PSA: 46.25000

- LogP: 1.55120

- FEMA: 3184

- Solubilidade: Slightly soluble in water

2-(Aminomethyl)phenol Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Frases de Risco:R36/37/38

2-(Aminomethyl)phenol Dados aduaneiros

- CÓDIGO SH:2922299090

- Dados aduaneiros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Aminomethyl)phenol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64465-0.05g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 0.05g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-64465-0.5g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 0.5g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-64465-5.0g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 5.0g |

$75.0 | 2023-02-13 | |

| abcr | AB234600-1 g |

2-(Aminomethyl)phenol, 95%; . |

932-30-9 | 95% | 1g |

€121.70 | 2023-04-27 | |

| eNovation Chemicals LLC | D375482-10g |

2-(Aminomethyl)phenol |

932-30-9 | 97% | 10g |

$480 | 2024-05-24 | |

| Key Organics Ltd | PS-3546-25G |

2-(Aminomethyl)phenol |

932-30-9 | >95% | 25g |

£300.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D574072-25g |

2-(Aminomethyl)phenol |

932-30-9 | 97% | 25g |

$800 | 2023-09-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65248-500mg |

2-HOBA |

932-30-9 | 98% | 500mg |

¥944.00 | 2023-09-08 | |

| abcr | AB234600-10 g |

2-(Aminomethyl)phenol, 95%; . |

932-30-9 | 95% | 10g |

€246.90 | 2022-06-11 | |

| Chemenu | CM117590-25g |

2-(Aminomethyl)phenol |

932-30-9 | 95+% | 25g |

$327 | 2021-06-17 |

2-(Aminomethyl)phenol Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C

1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C

- Preparation of o-hydroxybenzylamine, China, , ,

Método de produção 4

- Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems, Organic Letters, 2013, 15(21), 5448-5451

Método de produção 5

- Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived molecules, Molecular Catalysis, 2021, 510,

Método de produção 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan, Bioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992

Método de produção 7

Método de produção 8

- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds, Green Chemistry, 2021, 23(18), 7115-7121

Método de produção 9

Método de produção 10

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Método de produção 11

- The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II), Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8

Método de produção 12

1.2 Reagents: Ammonium chloride Solvents: Water

- Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators, World Intellectual Property Organization, , ,

Método de produção 13

- Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity, Journal of Organic Chemistry, 2005, 70(7), 2771-2777

Método de produção 14

Método de produção 15

1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C

1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt

- Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff bases, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468

Método de produção 16

Método de produção 17

- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

Método de produção 18

- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),

Método de produção 19

- Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanides, New Journal of Chemistry, 2019, 43(16), 6294-6302

Método de produção 20

1.2 Reagents: Ammonium chloride Solvents: Water

- Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia, World Intellectual Property Organization, , ,

2-(Aminomethyl)phenol Raw materials

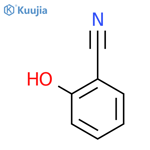

- 2-Hydroxybenzonitrile

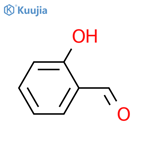

- 2-Hydroxybenzaldehyde

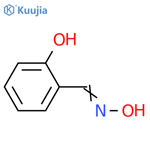

- Salicylaldoxime

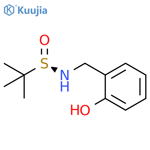

- 2-Propanesulfinamide, N-[(2-hydroxyphenyl)methyl]-2-methyl-, [S(R)]-

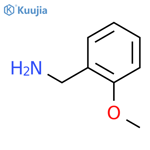

- 2-Methoxybenzylamine

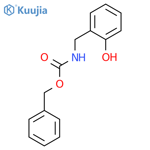

- Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester

2-(Aminomethyl)phenol Preparation Products

2-(Aminomethyl)phenol Literatura Relacionada

-

Avik Bhanja,Radovan Herchel,Eufemio Moreno-Pineda,Anjan Khara,Wolfgang Wernsdorfer,Debashis Ray Dalton Trans. 2021 50 12517

-

2. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736

-

Ryosuke Takechi,Takahiro Nishimura Org. Biomol. Chem. 2015 13 4918

-

F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990

-

Qinglan Li,Li Ji,Beibei Jiang,Xiangguang Li,Zhaoji Lv,Jinpo Xie,Siping Chen,Kailin Xu,Yingwei Yang,Suqing Zhao Chem. Commun. 2022 58 13079

932-30-9 (2-(Aminomethyl)phenol) Produtos relacionados

- 5386-23-2(1-(aminomethyl)naphthalen-2-ol)

- 71412-23-2(1,2-Benzenediol,3-(aminomethyl)-)

- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)

- 40680-69-1(2-(Aminomethyl)-6-methylphenol)

- 1181563-65-4(3-(Aminomethyl)-2-naphthol)

- 63452-56-2(4-(Aminomethyl)benzene-1,3-diol)

- 1251611-09-2(4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine)

- 1502732-45-7(1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol)

- 2097861-29-3(2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide)

- 330677-14-0(N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide)